2,3-Dimethyl-2H-indazole-7-carbonitrile CAS number and molecular structure
2,3-Dimethyl-2H-indazole-7-carbonitrile CAS number and molecular structure
An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-7-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazole-7-carbonitrile, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indazole nucleus is a well-established "privileged scaffold" in pharmacology, known for its presence in numerous bioactive agents, including kinase inhibitors.[1][2][3] This document delineates the core attributes of this specific isomer, including its molecular structure and physicochemical properties. It puts forth a proposed, logically derived synthetic pathway and outlines robust methodologies for its structural characterization. Furthermore, this guide explores the compound's potential applications in drug discovery, grounded in the established biological activities of the 2H-indazole class, and provides essential information on handling and safety. The content herein is structured to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indazole derivatives.
Compound Identification and Core Properties
Nomenclature and Identifiers
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Systematic IUPAC Name: 2,3-Dimethyl-2H-indazole-7-carbonitrile
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Molecular Formula: C₁₀H₉N₃
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Molecular Weight: 171.20 g/mol
Molecular Structure
The molecular architecture consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring.[5] The defining features of this specific isomer are:
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A methyl group substitution at position 2 (N-2) of the pyrazole ring.
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A methyl group substitution at position 3 (C-3) of the pyrazole ring.
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A nitrile (-C≡N) functional group at position 7 (C-7) of the benzene ring.
The substitution at N-2 definitively classifies it as a 2H-indazole isomer, which is generally the less thermodynamically stable tautomer compared to the 1H-indazole form.[1]
SMILES: CN1N=C(C)C2=C1C=CC=C2C#N
Physicochemical Properties (Predicted)
Quantitative data for this specific molecule is limited. The following properties are predicted using established computational models and provide a baseline for experimental design.
| Property | Predicted Value | Notes |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, a common feature for drug-like molecules. |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 0 | The N-H proton of the parent indazole is replaced by a methyl group. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group can act as acceptors. |
| Rotatable Bonds | 0 | The structure is rigid, a desirable trait for reducing conformational entropy upon binding to a target. |
Synthesis and Characterization
The synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile is not explicitly detailed in peer-reviewed literature. However, a logical and efficient synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold.[6][7]
Proposed Synthetic Workflow
A plausible synthetic strategy involves the initial construction of a functionalized indazole core, followed by sequential methylation and cyanation. The choice of when to introduce each group is critical to manage regioselectivity. A proposed workflow is outlined below.
Caption: Proposed synthetic workflow for 2,3-Dimethyl-2H-indazole-7-carbonitrile.
Experimental Protocol: A Representative Synthesis
This protocol is a hypothetical, multi-step procedure derived from analogous transformations reported for indazole derivatives.[8][9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole
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Rationale: This intermediate is a known precursor for the Pazopanib drug molecule and its synthesis is well-documented.[9][10] It provides the core dimethyl-indazole structure.
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Dissolve 3-methyl-6-nitro-1H-indazole (1 eq.) and triethylenediamine (DABCO, 1 eq.) in N,N-dimethylformamide (DMF).
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Stir the mixture at room temperature for 15 minutes.
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Slowly add dimethyl carbonate (DMC, 1.2 eq.) dropwise.
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Heat the reaction mixture to reflux and maintain for 6-20 hours, monitoring by TLC.[8][9]
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Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield a mixture of N1 and N2 methylated isomers.
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Separate the desired 2,3-dimethyl-6-nitro-2H-indazole isomer using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 2: Reduction of the Nitro Group
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Rationale: The nitro group must be converted to an amine to facilitate the introduction of the nitrile group via a Sandmeyer-type reaction.
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Suspend 2,3-dimethyl-6-nitro-2H-indazole (1 eq.) in ethanol or methanol.
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Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 3-5 eq.) or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
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Heat the reaction to reflux (if using SnCl₂) or stir at room temperature (for hydrogenation) until the starting material is consumed (monitor by TLC).
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After reduction, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.
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Extract the product, 2,3-Dimethyl-2H-indazol-6-amine[10][11][12], with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Sandmeyer Reaction for Cyanation
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Rationale: This classic reaction is a reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.
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Dissolve the 2,3-Dimethyl-2H-indazol-6-amine (1 eq.) in a mixture of dilute hydrochloric acid and water at 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) in water.
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Slowly add the cold diazonium salt solution to the copper cyanide solution.
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Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.
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Cool the mixture, extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify the crude product by column chromatography or recrystallization to obtain 2,3-Dimethyl-2H-indazole-7-carbonitrile.
Structural Elucidation and Quality Control
The identity and purity of the final compound must be confirmed using a suite of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely appearing as doublets or triplets, corresponding to the protons at C4, C5, and C6. Methyl Protons: Two sharp singlets in the aliphatic region. The N-methyl signal is expected around 4.1-4.2 ppm, and the C-methyl signal around 2.6-2.7 ppm, based on data for similar structures.[8][9] |
| ¹³C NMR | Approximately 10 distinct signals corresponding to the 10 carbon atoms. The nitrile carbon (C≡N) will appear downfield (~115-120 ppm). The two methyl carbons will be upfield (~15-40 ppm). The remaining signals will be in the aromatic region (~110-150 ppm). |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀N₃⁺ (calculated: 172.0875). |
| FT-IR | A sharp, strong absorption band around 2220-2230 cm⁻¹ characteristic of the C≡N stretching vibration. |
| HPLC | A single major peak with >95% purity under standard reverse-phase conditions. |
Relevance in Medicinal Chemistry and Drug Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic indole and form key hydrogen bond interactions with biological targets.[2][13]
The 2H-Indazole Scaffold as a Privileged Structure
Indazole derivatives are prevalent in a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antimicrobial, and antitumor properties.[1][3][14] Their rigid bicyclic structure provides a well-defined orientation for appended functional groups, making them ideal for targeted drug design. The 2H-indazole isomer, while often less stable, can present a different vector for substituents compared to the 1H isomer, potentially enabling unique interactions with a target protein and offering a route to escape existing intellectual property.
Potential as a Kinase Inhibitor
Many successful kinase inhibitors, such as Pazopanib and Axitinib, incorporate an indazole core.[1][2] This scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N1 and N2 atoms of the indazole ring can serve as both hydrogen bond donors (in the 1H form) and acceptors. In 2,3-Dimethyl-2H-indazole-7-carbonitrile, the N1 atom remains a potential hydrogen bond acceptor. The overall structure can be envisioned as a core fragment onto which further diversity can be built to target the solvent-exposed regions of a kinase active site.
Biological Screening Workflow
A typical workflow for evaluating the biological activity of a novel compound like 2,3-Dimethyl-2H-indazole-7-carbonitrile is depicted below. This process is designed to efficiently identify and validate its therapeutic potential.
Caption: A standard workflow for the biological evaluation of a novel chemical entity.
Safety and Hazard Information
No specific safety data sheet (SDS) exists for 2,3-Dimethyl-2H-indazole-7-carbonitrile. However, based on its structure—a nitrogen-containing aromatic heterocycle with a nitrile group—the following hazards should be assumed until proven otherwise:
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Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitrile groups can potentially release cyanide in vivo or upon combustion.
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Irritation: Causes skin and serious eye irritation.[15][16] May cause respiratory tract irritation.
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Handling: Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Avoid generating dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.
Conclusion
2,3-Dimethyl-2H-indazole-7-carbonitrile is a synthetically accessible, yet under-explored, member of the pharmacologically significant indazole family. Its rigid core, defined substitution pattern, and moderate lipophilicity make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns, particularly in the area of kinase inhibition. This guide provides a foundational framework for its synthesis, characterization, and potential biological application, encouraging further investigation by the scientific community.
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